N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, a 5-methyl-3-nitro-1H-pyrazol-1-yl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 4 positions.
Synthesis of the 5-methyl-3-nitro-1H-pyrazole intermediate: This step involves the nitration of a pyrazole ring followed by methylation at the 5 position.
Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the 5-methyl-3-nitro-1H-pyrazole intermediate through a butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can be compared with similar compounds such as:
N-(2,4-dimethoxyphenyl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl group at the 5 position of the pyrazole ring.
N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)pentanamide: Has a pentanamide backbone instead of a butanamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-11-9-15(20(22)23)18-19(11)8-4-5-16(21)17-13-7-6-12(24-2)10-14(13)25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMMKRATMWGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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